2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is a synthetic organic compound with a molecular formula of C9H17N3O2 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a piperidine ring, an amide group, and a dimethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-2-oxopiperidine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride: This compound has a similar piperidine ring structure but differs in the presence of an acetic acid moiety instead of a dimethylacetamide group.
2-(3-amino-2-oxopiperidin-1-yl)propanamide: This compound also contains a piperidine ring but has a propanamide group instead of a dimethylacetamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
1342869-24-2 |
---|---|
Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.3 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.